
4-(Benzolsulfonyl)benzaldehyd
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 4-(Benzenesulfonyl)benzaldehyde involves several methods, including the Pd-catalyzed ortho C-H hydroxylation using a transient directing group, highlighting the importance of external nucleophiles in the outcome of Pd(IV) reductive eliminations (Chen et al., 2017). Additionally, the synthesis of new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starting from substituted benzaldehydes showcases the compound's role in creating biologically active molecules (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure and vibrational analysis of 4-(Dimethylamino) Benzaldehyde have been thoroughly investigated through experimental and theoretical studies, including DFT methods, providing insights into optimized geometry, vibrational frequencies, and thermodynamic parameters. This research underscores the molecule's stability arising from hyper-conjugative interactions and charge delocalization (Rocha et al., 2015).
Chemical Reactions and Properties
The compound's versatility is further demonstrated in its reactions and properties. For instance, the preparation of 4'-benzenesulfonyl-3'-deoxythymidine and its reaction with organoaluminum and organosilicon reagents show the compound's reactivity and potential for creating diverse chemical structures (Shimada et al., 2010). Moreover, its role in the synthesis of ynamides by copper-mediated coupling and its applications in C–C and C–N coupling reactions highlight its significance in organic synthesis and catalysis (Coste et al., 2011).
Physical Properties Analysis
The physical properties of 4-(Benzenesulfonyl)benzaldehyde derivatives, including melting points and decomposition temperatures, have been studied through DSC measurements, providing essential data for their handling and application in various chemical processes (Rocha et al., 2015).
Chemical Properties Analysis
The chemical properties of 4-(Benzenesulfonyl)benzaldehyde and its derivatives are critical for their application in synthesis and biological activities. Studies on its reactions, such as the controlled interaction with palladium to form complexes and their catalytic application in coupling reactions, underscore the compound's utility in developing new chemical entities with potential applications in medicine and materials science (Dutta & Bhattacharya, 2013).
Wissenschaftliche Forschungsanwendungen
Materialwissenschaft und Oberflächenmodifikation
Forscher untersuchen die Reaktivität von 4-(Benzolsulfonyl)benzaldehyd mit verschiedenen Oberflächen (z. B. Metallen, Oxiden oder Polymeren). Durch die Funktionalisierung von Oberflächen mit dieser Verbindung erreichen sie maßgeschneiderte Eigenschaften wie verbesserte Haftung, Korrosionsbeständigkeit oder Biokompatibilität.
Diese Anwendungen unterstreichen die Vielseitigkeit und Bedeutung von this compound in der wissenschaftlichen Forschung. Seine einzigartige Struktur und Reaktivität inspirieren weiterhin innovative Studien in verschiedenen Disziplinen . Bei Bedarf an weiteren Details oder zusätzlichen Anwendungen, zögern Sie nicht zu fragen!
Wirkmechanismus
Target of Action
The primary targets of 4-(Benzenesulfonyl)benzaldehyde are the components of the cellular antioxidation system . Benzaldehydes, including 4-(Benzenesulfonyl)benzaldehyde, have been identified to disrupt this system, making them effective antifungal agents .
Mode of Action
4-(Benzenesulfonyl)benzaldehyde interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through redox cycling, which destabilizes cellular redox homeostasis . The compound’s mode of action also involves the inhibition of human neutrophil elastase (hNE), a serine proteinase .
Biochemical Pathways
The affected biochemical pathways primarily involve the cellular antioxidation system . The disruption of this system leads to the destabilization of cellular redox homeostasis . Additionally, the compound’s interaction with hNE affects the proteolysis process .
Result of Action
The primary result of 4-(Benzenesulfonyl)benzaldehyde’s action is the inhibition of fungal growth through the disruption of cellular antioxidation . This makes it an effective antifungal agent. Additionally, it has been shown to inhibit hNE, which could have implications for the treatment of Acute Respiratory Distress Syndrome (ARDS) .
Action Environment
The action, efficacy, and stability of 4-(Benzenesulfonyl)benzaldehyde can be influenced by various environmental factors. For instance, the presence of other compounds can affect its activity. As an example, certain benzaldehydes, in combination with phenylpyrroles, can overcome tolerance of A. fumigatus MAPK mutants to this agent and/or increase sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZOVFCBBFJMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

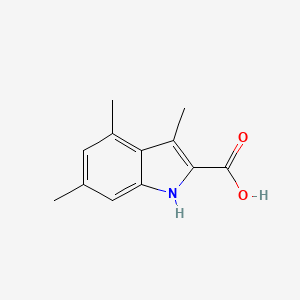

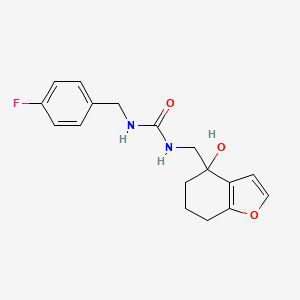

![Ethyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B2494939.png)
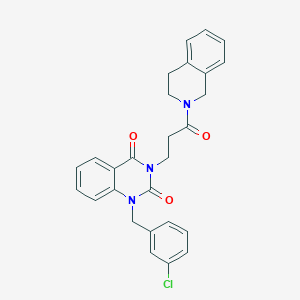
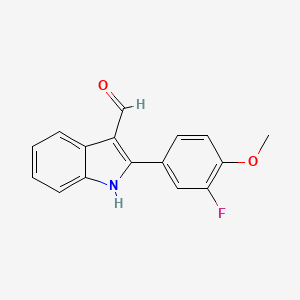
![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2494942.png)
![Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2494944.png)
![(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2494947.png)
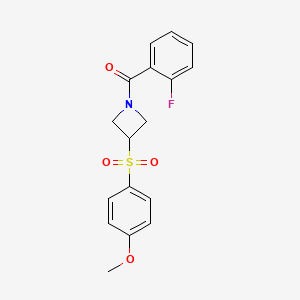
![Rac-(1R,5S,6R)-3-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID](/img/structure/B2494949.png)
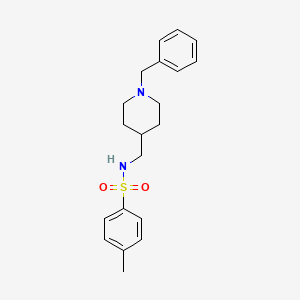
![N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2494952.png)